5-(2,4-dichlorophenyl)-4-{[(E)-thiophen-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
5-(2,4-Dichlorophenyl)-4-((2-thienylmethylene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dichlorophenyl group, and a thienylmethylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenyl)-4-((2-thienylmethylene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.
Attachment of the Thienylmethylene Moiety: The thienylmethylene moiety is attached through a condensation reaction with 2-thiophenecarboxaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the thienylmethylene moiety, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or iodine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole ring or thienylmethylene moiety.
Substitution: Various substituted derivatives depending on the functional groups introduced.
Scientific Research Applications
5-(2,4-Dichlorophenyl)-4-((2-thienylmethylene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is evaluated for its potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-4-((2-thienylmethylene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of reactive oxygen species, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-((5-Bromo-2-thienyl)methylene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Chlorophenyl)-4-((5-methyl-2-thienyl)methylene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
- Structural Features : The presence of both the dichlorophenyl group and the thienylmethylene moiety in the same molecule is unique, providing distinct electronic and steric properties.
- Biological Activity : The combination of these structural features contributes to its potent biological activity, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C13H8Cl2N4S2 |
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Molecular Weight |
355.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H8Cl2N4S2/c14-8-3-4-10(11(15)6-8)12-17-18-13(20)19(12)16-7-9-2-1-5-21-9/h1-7H,(H,18,20)/b16-7+ |
InChI Key |
GAOINZYBICGWGN-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CSC(=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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